molecular formula C17H16F2N4O B4078356 6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4078356
M. Wt: 330.33 g/mol
InChI Key: XYLHBIHLNNETJW-UHFFFAOYSA-N
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Description

6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing purification techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. The presence of difluorophenyl groups, for example, can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

6-amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O/c1-17(2,3)14-13-12(9-6-8(18)4-5-11(9)19)10(7-20)15(21)24-16(13)23-22-14/h4-6,12H,21H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLHBIHLNNETJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
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6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-Amino-3-tert-butyl-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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